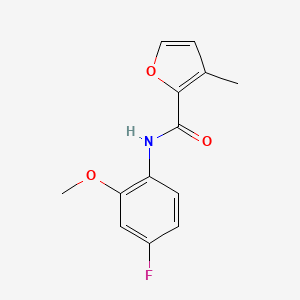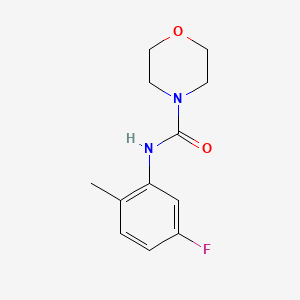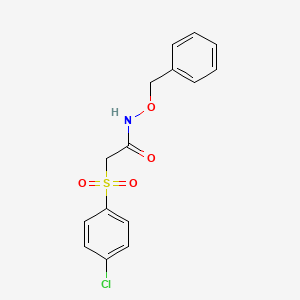![molecular formula C12H11BrN2O3S2 B7539585 N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. BTA-1 is a sulfonamide derivative that has been shown to have anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide is not fully understood. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration, such as MMP-9 and COX-2. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to have anticancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in cancer cell proliferation and migration. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. However, one limitation of using N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide research include investigating its potential applications in other inflammatory diseases, such as asthma and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide and to determine its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to determine the optimal dosage and administration route of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide for its potential clinical applications.
Méthodes De Synthèse
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl chloride with 4-aminobenzeneacetamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amino group of the acetamide, resulting in the formation of N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide.
Applications De Recherche Scientifique
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration.
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential applications in inflammatory diseases. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N-[3-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCMCLCXFFDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)



![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)




